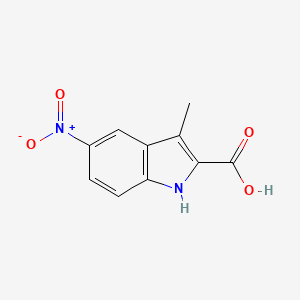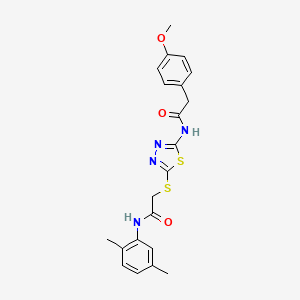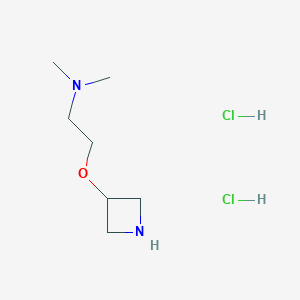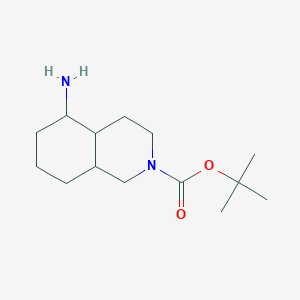![molecular formula C16H17N5O2 B2916959 2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-phenylethanol CAS No. 2109561-42-2](/img/structure/B2916959.png)
2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-phenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a pyrazole ring, a triazole ring, and a phenyl ring. The pyrazole and triazole rings are nitrogen-containing heterocycles that are often found in biologically active compounds . The phenyl ring is a common structural unit in organic chemistry and is often involved in π-π interactions.
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar functional groups are often synthesized through condensation reactions or cyclization reactions .Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of multiple rings. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing properties of the different functional groups. For example, the nitrogen atoms in the pyrazole and triazole rings could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of multiple nitrogen atoms could potentially make the compound a base. The exact properties would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticancer Properties
Pyrazole derivatives have been identified to possess significant anticancer properties . The presence of the pyrazole moiety in the compound suggests potential applications in the development of new anticancer agents. The compound’s ability to interact with various biological targets can be harnessed to design drugs that can inhibit the growth of cancer cells or induce apoptosis.
Agrochemistry: Herbicidal Activity
The pyrazole ring is also known for its herbicidal activity . This compound could be explored for its potential use in agrochemical formulations to control the growth of weeds. Its mode of action could involve the inhibition of essential plant enzymes or interference with plant hormone pathways.
Coordination Chemistry: Ligand Synthesis
In coordination chemistry, pyrazole-based ligands are valuable due to their ability to form stable complexes with various metals . This compound, with its pyrazole and triazole groups, could serve as a ligand in the synthesis of metal complexes, which have applications ranging from catalysis to materials science.
Organometallic Chemistry: Catalytic Activity
The triazole moiety is known to exhibit catalytic activity, particularly in oxidation reactions . This compound could be used to synthesize new organometallic catalysts that mimic the activity of natural enzymes, such as catecholase, and are used in industrial processes.
Drug Discovery: Biological Active Agent
Compounds containing pyrazole and triazole rings are often explored as biological active agents due to their diverse pharmacological activities . This compound could be investigated for its potential use as a lead compound in drug discovery programs targeting various diseases.
Biochemistry: Enzyme Inhibition
The structural features of this compound suggest that it could act as an enzyme inhibitor . It could be designed to target specific enzymes in pathogens, making it a valuable tool in the development of new antibacterial or antiviral drugs.
Analytical Chemistry: Sensor Development
Pyrazole derivatives can be used to develop sensors for detecting various biological and chemical substances . This compound could be utilized in the creation of sensors that have high sensitivity and selectivity for specific targets, which is crucial in environmental monitoring and diagnostics.
Green Chemistry: Sustainable Synthesis
The synthesis of pyrazole derivatives can be achieved through green chemistry approaches . This compound could be produced using environmentally friendly methods, reducing the ecological footprint of chemical manufacturing and promoting sustainable practices in the industry.
Wirkmechanismus
Target of Action
Similar compounds with a pyrazole core have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
Molecular docking studies on similar compounds have shown that they can fit well into the active site of certain enzymes, characterized by lower binding free energy . This suggests that the compound may interact with its targets through strong hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been shown to have antileishmanial and antimalarial activities
Pharmacokinetics
Similar compounds with a pyrazole core are known to be well absorbed and distributed in the body . The impact of these properties on the bioavailability of the compound would need further investigation.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . This suggests that the compound may have a significant impact on the cellular processes of these parasites, leading to their inhibition or death.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-[1-(2-hydroxy-2-phenylethyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-11-8-12(2)21(18-11)16(23)14-9-20(19-17-14)10-15(22)13-6-4-3-5-7-13/h3-9,15,22H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNSFYGEMSXVHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-phenylethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxazole,2-[(1S)-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-YL]-4,5-dihydro-4-(phenylmethyl)-,(4S)-](/img/structure/B2916878.png)





![8-(4-benzylpiperidin-1-yl)-7-{3-[8-(4-benzylpiperidin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2916889.png)
![N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethane-1-sulfonamide](/img/structure/B2916891.png)


![2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid](/img/structure/B2916897.png)

